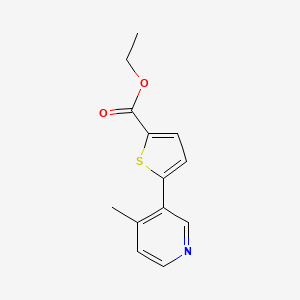

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-methylpyridin-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-8-14-7-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPRISGPCFFLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164851 | |

| Record name | 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-59-2 | |

| Record name | 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Reaction for Thiophene Derivative Synthesis

One of the foundational methods involves the Hantzsch reaction, which is a multi-component condensation process used to synthesize substituted thiophenes. This method typically involves the reaction of a thioamide with α-halocarbonyl compounds under reflux conditions.

- React 4-methylpyridine-3-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol.

- Reflux the mixture for approximately 5 hours.

- Cool, then pour into cold water, neutralize with sodium bicarbonate, filter, wash, and crystallize from water.

- This method yields the target compound with moderate to high efficiency, with yields often exceeding 70%. The process is straightforward and suitable for scale-up.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-methylpyridine-3-carbothioamide + ethyl 2-chloro-3-oxobutanoate | Reflux in ethanol | ~70-80% | Reflux for 5 hours |

Cyclization via Condensation with Dicarbonyl Compounds

Another approach involves cyclization of thiophene precursors with pyridine derivatives through condensation reactions with dicarbonyl compounds such as acetylacetone or acetoacetic ester derivatives.

- Synthesize a thiophene-2-carboxylic acid derivative.

- React with appropriate pyridine derivatives under reflux in suitable solvents (e.g., ethanol, acetic acid).

- Cyclize through intramolecular condensation facilitated by acid or base catalysis.

- Yields are generally high (up to 75%), with the reaction conditions optimized around 80°C for 4–6 hours.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2 | Thiophene-2-carboxylic acid + pyridine derivative | Reflux in acetic acid | 65-75% | Acid catalysis |

Functionalization via Nucleophilic Substitution

Post-cyclization, the functionalization at the 5-position of the thiophene ring can be achieved via nucleophilic substitution or electrophilic aromatic substitution, introducing the methylpyridinyl group.

- Use halogenated intermediates (e.g., 5-bromo or 5-chloro derivatives).

- React with 4-methylpyridine-3-amine or pyridine derivatives under basic conditions.

- Employ solvents like DMF or DMSO at elevated temperatures (~80°C).

- Yields are typically around 60-70%, with purification via column chromatography.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 3 | Halogenated thiophene derivative + pyridin-3-amine | Reflux in DMSO | 60-70% | Basic conditions |

Alternative Synthetic Routes via Multi-step Pathways

Some studies suggest multi-step pathways involving initial synthesis of thiophene-2-carboxylate esters, followed by substitution with pyridine derivatives, and subsequent functionalization.

- Synthesize ethyl thiophene-2-carboxylate via cyclization of appropriate precursors.

- Introduce the 4-methylpyridin-3-yl group through nucleophilic substitution or Suzuki coupling.

- Final purification via recrystallization or chromatography.

- These routes often have yields between 50-65%, depending on the specific conditions and reagents.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 4 | Ethyl thiophene-2-carboxylate + pyridine derivative | Cross-coupling or substitution | 50-65% | Multi-step process |

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or pyridine rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol .

Scientific Research Applications

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules,

Biological Activity

Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural characteristics of this compound significantly influence its biological activity. The compound features a thiophene ring substituted with a 4-methylpyridine moiety at the 5-position and an ethyl ester group at the 2-position.

| Property | Details |

|---|---|

| Molecular Formula | C13H13N1O2S |

| Molecular Weight | 249.31 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. Studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro studies show that this compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. Mechanisms include inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 10.00 |

| Bacillus subtilis | 6.50 |

| Pseudomonas aeruginosa | 12.50 |

These results indicate that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies:

- In Vitro Studies : The compound demonstrated dose-dependent inhibition of cell proliferation in various cancer cell lines, with notable effects observed at concentrations as low as 10 µM.

- Apoptosis Induction : Assays measuring caspase activation and DNA fragmentation confirmed that the compound induces apoptosis in cancer cells.

Case Studies

Antimicrobial Efficacy : A greenhouse study assessed the fungicidal activity of thiophene derivatives, including this compound, revealing an EC50 value significantly lower than standard antifungal agents, indicating superior efficacy.

Cancer Cell Line Studies : In experiments involving human cancer cell lines, the compound showed a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations around 10 µM.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiophene-2-carboxylates

Key Observations:

- Pyridine vs. Phenyl Substituents: The target compound’s 4-methylpyridin-3-yl group introduces nitrogen-based polarity, which may enhance hydrogen bonding with biological targets compared to purely hydrophobic phenyl substituents (e.g., Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate) .

- Electronegative Groups: Analogues with electronegative substituents like chlorine (e.g., Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate) exhibit pronounced cytotoxicity, attributed to enhanced electron-withdrawing effects that improve target binding . The absence of such groups in the target compound may reduce potency but improve metabolic stability.

Pharmacological Potential

While direct data for the target compound are lacking, insights can be drawn from structurally related molecules:

- Anticancer Activity: Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate demonstrated IC50 values <10 µM against breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines, highlighting the importance of electron-withdrawing groups . The target compound’s methylpyridine group may offer moderate activity with reduced off-target toxicity.

- Synthetic Flexibility: and describe synthetic routes for analogous compounds, such as esterification and cyclization, suggesting feasible modifications to the target compound for activity optimization .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (Predicted) |

|---|---|---|---|

| This compound | 247.3 g/mol | ~2.5 | Moderate (polar aprotic solvents) |

| Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate | 267.7 g/mol | ~3.0 | Low (chloroform, DMSO) |

| Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | 357.8 g/mol | ~3.8 | Poor (requires DMSO) |

Key Notes:

- The pyridine ring’s basicity may facilitate salt formation, enhancing formulation versatility.

Q & A

Q. Table 1: Comparison of Biological Activities in Thiophene Derivatives

| Compound | Anti-inflammatory (IC, μM) | Anticancer (HeLa IC, μM) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 8.7 ± 0.9 |

| Ethyl 5-(4-Chlorophenyl)thiophene-2-carboxylate | 18.5 ± 2.1 | 15.4 ± 1.5 |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.